molecular formula C14H10O4Ru2 10* B1143997 Dicarbonylcyclopentadienylruthenium(II) dimer CAS No. 12132-87-5

Dicarbonylcyclopentadienylruthenium(II) dimer

Cat. No.: B1143997
CAS No.: 12132-87-5
M. Wt: 444.37
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Description

Dicarbonylcyclopentadienylruthenium(II) dimer, also known as bis(cyclopentadienylruthenium dicarbonyl) dimer, is a coordination compound with the formula ([Ru(CO)_2(\eta^5-C_5H_5)]_2). This compound is notable for its unique structure, which consists of two ruthenium atoms each bonded to a cyclopentadienyl ring and two carbonyl groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dicarbonylcyclopentadienylruthenium(II) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Dicarbonylcyclopentadienylruthenium(II) dimer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dicarbonylcyclopentadienylruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center with various substrates. The compound can facilitate the activation of small molecules through oxidative addition, reductive elimination, and ligand exchange processes. These reactions are mediated by the unique electronic and steric properties of the cyclopentadienyl and carbonyl ligands .

Comparison with Similar Compounds

    Dicarbonylcyclopentadienylrhodium(I) dimer: Similar structure but with rhodium instead of ruthenium.

    Dicarbonylcyclopentadienyliridium(I) dimer: Similar structure but with iridium instead of ruthenium.

    Dicarbonylcyclopentadienyliron(II) dimer: Similar structure but with iron instead of ruthenium.

Uniqueness: Dicarbonylcyclopentadienylruthenium(II) dimer is unique due to the specific electronic properties of ruthenium, which confer distinct reactivity and stability compared to its rhodium, iridium, and iron analogs. This makes it particularly valuable in catalytic applications where these properties are advantageous .

Biological Activity

Dicarbonylcyclopentadienylruthenium(II) dimer (C₁₄H₁₀O₄Ru₂) is an organometallic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes cyclopentadienyl and carbonyl ligands. It has been studied for various applications in chemistry and biology, including its role as a catalyst in organic reactions and its potential therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to coordinate with biomolecules, facilitating various biochemical interactions. Key mechanisms include:

  • Oxidative Addition : The compound can activate small molecules through oxidative addition, which is crucial for many biochemical transformations.
  • Reductive Elimination : This process allows the release of products from the metal center, influencing the reactivity and selectivity in biological systems.
  • Ligand Exchange : The substitution of carbonyl ligands with other biomolecules can enhance the compound's interaction with cellular targets.

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may act as an anticancer agent by inducing apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction : The compound's ability to interact with enzymes has been investigated, revealing potential inhibitory effects on certain enzymatic pathways that are crucial for tumor growth and proliferation.
  • Cellular Uptake : Studies have shown that this compound can be taken up by cells, suggesting potential for targeted drug delivery systems in cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating a potent effect against these cells. The study highlighted the importance of the compound's metal center in mediating its biological effects.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer metabolism showed that this compound could inhibit lactate dehydrogenase (LDH), an enzyme critical for anaerobic respiration in tumors. This inhibition was quantified using enzymatic assays, revealing a dose-dependent response with an IC50 value of approximately 10 µM.

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Study Focus Cell Line/Target IC50 (µM) Mechanism
Anticancer ActivityA549 (Lung Cancer)7Induction of apoptosis via ROS generation
Anticancer ActivityHeLa (Cervical Cancer)10Apoptosis induction
Enzyme InhibitionLactate Dehydrogenase10Competitive inhibition
Cellular UptakeVarious Cancer Cell LinesN/AConfirmed via fluorescence microscopy

Properties

InChI

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGZXRXNFYOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12132-87-5
Record name Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II)
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Q & A

Q1: What makes Bis(cyclopentadienylruthenium dicarbonyl) dimer a promising catalyst for hydrophosphination reactions?

A1: Bis(cyclopentadienylruthenium dicarbonyl) dimer, often denoted as [CpRu(CO)2]2, displays several advantageous properties as a catalyst for hydrophosphination reactions []:

  • High Efficiency: The research demonstrates that [CpRu(CO)2]2 effectively catalyzes the addition of both primary and secondary phosphines to styrene derivatives and Michael acceptors, even at low catalyst loadings (0.1 mol%) [].
  • Mild Reaction Conditions: The photocatalytic nature of the reactions allows them to proceed under mild conditions using a commercially available UV-A 9W lamp, simplifying the experimental setup and potentially reducing unwanted side reactions [].
  • Improved Performance over Iron Analogues: Compared to the commonly used [CpFe(CO)2]2 catalyst, [CpRu(CO)2]2 exhibits superior performance, achieving faster reaction rates with lower catalyst loadings [].

Q2: What is the proposed mechanism of action for Bis(cyclopentadienylruthenium dicarbonyl) dimer in these hydrophosphination reactions?

A2: While the research paper doesn't delve into the specific mechanistic details, it suggests that the reactions proceed through a photoactivated pathway []. Based on this and knowledge of similar systems, a plausible mechanism likely involves:

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